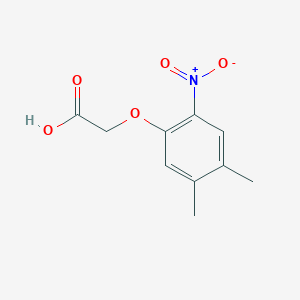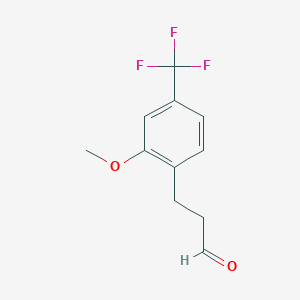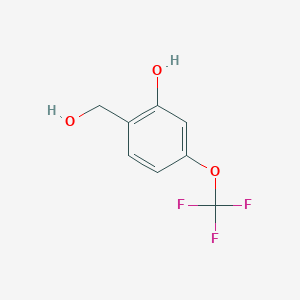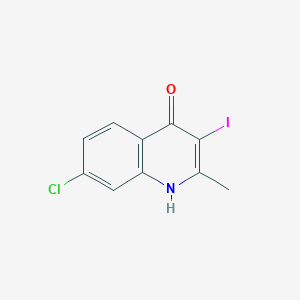
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Halogenation: Introduction of chlorine and iodine atoms into the quinoline ring.
Methylation: Addition of a methyl group at the 2-position.
Cyclization: Formation of the quinoline ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the quinoline ring.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization and derivatization.
Biology and Medicine
Quinoline derivatives, including this compound, are studied for their potential biological activities. They may exhibit antimicrobial, antiviral, and anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, such compounds might be used in the development of new materials, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition of microbial growth, cancer cell proliferation, or viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: A derivative with an oxygen atom at the nitrogen position.
2-Methylquinoline: A simpler quinoline derivative without halogen atoms.
Uniqueness
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Eigenschaften
Molekularformel |
C10H7ClINO |
|---|---|
Molekulargewicht |
319.52 g/mol |
IUPAC-Name |
7-chloro-3-iodo-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7ClINO/c1-5-9(12)10(14)7-3-2-6(11)4-8(7)13-5/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
NWOAOAAMKMGHEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl trans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate](/img/structure/B15231216.png)
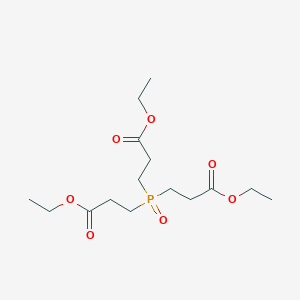
![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione](/img/structure/B15231232.png)

![(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)
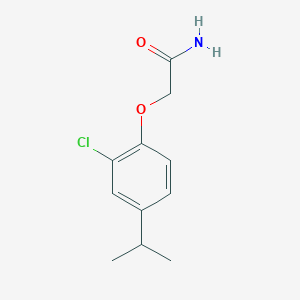
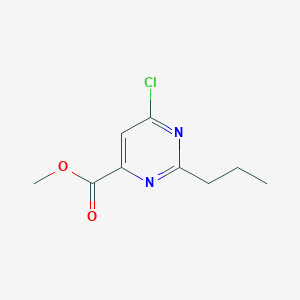

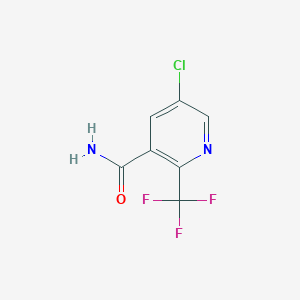

![Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol](/img/structure/B15231299.png)
